molecular formula C11H12F3NO2 B3035973 2,2-difluoro-2-(4-fluorophenoxy)-N-propylacetamide CAS No. 338792-58-8

2,2-difluoro-2-(4-fluorophenoxy)-N-propylacetamide

Cat. No.: B3035973
CAS No.: 338792-58-8
M. Wt: 247.21 g/mol
InChI Key: IIBWJTGYLXOFFH-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenoxy)-N-propylacetamide is a fluorinated organic compound with potential applications in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(4-fluorophenoxy)-N-propylacetamide typically involves the reaction of 4-fluorophenol with 2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to form the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the fluorinated intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-fluorophenoxy)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2-Difluoro-2-(4-fluorophenoxy)-N-propylacetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(4-fluorophenoxy)-N-propylacetamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(4-fluorophenoxy)-N-(p-tolyl)acetamide
  • 2,2-Difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
  • Sodium 2,2-difluoro-2-(4-fluorophenoxy)acetate

Uniqueness

2,2-Difluoro-2-(4-fluorophenoxy)-N-propylacetamide is unique due to its specific substitution pattern and the presence of both difluoro and fluorophenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenoxy)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-2-7-15-10(16)11(13,14)17-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBWJTGYLXOFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(OC1=CC=C(C=C1)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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